molecular formula C11H13ClO B8304632 (2-Chloro-4-methylphenyl)(cyclopropyl)methanol

(2-Chloro-4-methylphenyl)(cyclopropyl)methanol

Cat. No. B8304632
M. Wt: 196.67 g/mol
InChI Key: QMJJZZHVVPOYBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-4-methylphenyl)(cyclopropyl)methanol is a useful research compound. Its molecular formula is C11H13ClO and its molecular weight is 196.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Chloro-4-methylphenyl)(cyclopropyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-4-methylphenyl)(cyclopropyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

(2-chloro-4-methylphenyl)-cyclopropylmethanol

InChI

InChI=1S/C11H13ClO/c1-7-2-5-9(10(12)6-7)11(13)8-3-4-8/h2,5-6,8,11,13H,3-4H2,1H3

InChI Key

QMJJZZHVVPOYBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C2CC2)O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

51.3 mg (1.36 mmol) of sodium borohydride were added to 320 mg (1.23 mmol) of the compound from Example 125A in 5 ml of ethanol and 1 ml of ethyl acetate under argon, and the mixture was stirred at 40° C. for 2 h. Then a further 46.6 mg (1.23 mmol) of sodium borohydride were added, and the mixture was stirred at 40° C. overnight. The reaction mixture was added to saturated aqueous ammonium chloride solution and diethyl ether, the phases were separated, the aqueous phase was extracted twice with diethyl ether, and the combined organic phases were washed with saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered and concentrated. 307 mg of the title compound were obtained and were reacted without further purification.
Quantity
51.3 mg
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
46.6 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.